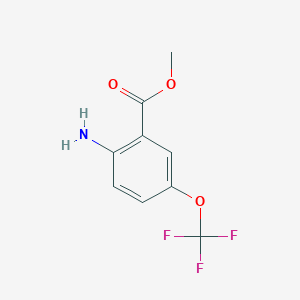

Methyl 2-amino-5-(trifluoromethoxy)benzoate

Overview

Description

“Methyl 2-amino-5-(trifluoromethoxy)benzoate” is a chemical compound with the molecular formula C9H8F3NO3 . It has a molecular weight of 235.16 . The IUPAC name for this compound is methyl 5-amino-2-(trifluoromethoxy)benzoate .

Molecular Structure Analysis

The InChI code for “Methyl 2-amino-5-(trifluoromethoxy)benzoate” is 1S/C9H8F3NO3/c1-15-8(14)6-4-5(2-3-7(6)13)16-9(10,11)12/h2-4H,13H2,1H3 . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 2-amino-5-(trifluoromethoxy)benzoate” is a powder . It has a molecular weight of 235.16 . It is recommended to be stored at room temperature .Scientific Research Applications

Applications in Organic Synthesis

Methyl 2-amino-5-(trifluoromethoxy)benzoate has been utilized in various organic synthesis processes. For example, it has been used as a reagent in the N-phthaloylation of amino acids and peptide derivatives. This process, described by Casimir, Guichard, and Briand (2002), is racemization-free and yields excellent results with alpha-amino acids and related compounds (Casimir, Guichard, & Briand, 2002). Additionally, Toplak, Svete, Grdadolnik, and Stanovnik (1999) have used a derivative of this compound, Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, in synthesizing various heterocyclic systems, including fused pyrimidinones (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Photophysical Studies

In photophysical studies, the behavior of methyl 2-amino-4,5-dimethoxy benzoate, a related compound, has been examined. Tormo, Organero, and Douhal (2005) studied its UV-vis absorption and emission, noting significant effects upon encapsulation in alpha-, beta-, and gamma-cyclodextrin nanocavities, which is relevant to the photochemistry and photophysics of caged drugs (Tormo, Organero, & Douhal, 2005).

Agricultural Applications

In the agricultural sector, methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, another derivative, is noted as a novel acaricide, commonly named amidoflumet. Kimura and Hourai (2005) studied its structural properties, highlighting its potential in pest control (Kimura & Hourai, 2005).

Medicinal Chemistry

The compound has also seen applications in medicinal chemistry. Feng and Ngai (2016) developed a protocol using a derivative of methyl 2-amino-5-(trifluoromethoxy)benzoate for the synthesis of ortho-trifluoromethoxylated aniline derivatives, which are significant for the discovery and development of new pharmaceuticals and functional materials (Feng & Ngai, 2016).

Safety and Hazards

“Methyl 2-amino-5-(trifluoromethoxy)benzoate” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

methyl 2-amino-5-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-15-8(14)6-4-5(2-3-7(6)13)16-9(10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGILFWCKESKAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-5-(trifluoromethoxy)benzoate | |

CAS RN |

312295-61-7 | |

| Record name | methyl 2-amino-5-(trifluoromethoxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-acetyl-N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2388042.png)

amino}ethan-1-ol](/img/structure/B2388046.png)

![N-(2-methoxyethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2388052.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2388054.png)

![(5-bromofuran-2-yl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2388061.png)